molecular formula C14H18BrN3O B12229833 N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12229833
M. Wt: 324.22 g/mol
InChI Key: LQBRVTYJIHKGRJ-UHFFFAOYSA-N
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Description

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyridine moiety, a piperidine ring, and a cyclopropanecarboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromopyridine with piperidine derivatives under controlled conditions. The cyclopropanecarboxamide group is then introduced through a series of reactions involving cyclopropanecarboxylic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a cyclopropanecarboxamide group with a bromopyridine and piperidine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18BrN3O

Molecular Weight

324.22 g/mol

IUPAC Name

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H18BrN3O/c15-12-4-1-7-16-13(12)18-8-2-3-11(9-18)17-14(19)10-5-6-10/h1,4,7,10-11H,2-3,5-6,8-9H2,(H,17,19)

InChI Key

LQBRVTYJIHKGRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)Br)NC(=O)C3CC3

Origin of Product

United States

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